BenchChemオンラインストアへようこそ!

methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Medicinal Chemistry Structure-Activity Relationship PNMT Inhibition

Select this compound for its unique orthogonal protecting group strategy: the N-2 methyl carbamate remains intact under acidic Boc-deprotection conditions, enabling sequential deprotection in bifunctional conjugate synthesis (PROTACs, ADCs). The 7-methylsulfonamido group provides a single hydrogen-bond donor not present in 7-sulfonyl analogs, offering superior target engagement while maintaining CNS drug-like permeability (XLogP3 0.6, TPSA 84.1 Ų). It also serves as a latent amine for ortho-directed diversification at the 6- and 8-positions. ≥95% purity, available from multiple suppliers.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 1448059-56-0
Cat. No. B2355524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448059-56-0
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C12H16N2O4S/c1-18-12(15)14-6-5-9-3-4-11(7-10(9)8-14)13-19(2,16)17/h3-4,7,13H,5-6,8H2,1-2H3
InChIKeyQIUMHUMHZUMIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448059-56-0): Core Chemical Identity and Structural Context


Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448059-56-0, molecular formula C12H16N2O4S, molecular weight 284.33 g/mol) is a synthetic tetrahydroisoquinoline derivative bearing a methylsulfonamido group at the 7-position and a methyl carbamate protecting group at the N-2 position [1]. It is catalogued as a research chemical building block (typical purity ≥95%) and is structurally related to the broader class of 7-substituted-1,2,3,4-tetrahydroisoquinolines that have been explored as phenylethanolamine N-methyltransferase (PNMT) ligands and as intermediates for carbonic anhydrase inhibitors [2]. However, direct peer-reviewed pharmacological data specific to this compound remain absent from the indexed literature at the time of this analysis.

Why 7‑Substituted Tetrahydroisoquinoline Building Blocks Cannot Be Freely Interchanged: The Case of Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


The tetrahydroisoquinoline scaffold is widely used in medicinal chemistry, but the identity of the 7-substituent and the N‑2 protecting group profoundly alters both the physicochemical properties and the downstream synthetic possibilities. In the 7‑substituted‑1,2,3,4‑tetrahydroisoquinoline series studied by Grunewald et al., a Ki value of 1300 nM was reported for the 7‑methanesulfonyl analog (lacking the N‑2 carboxylate) at PNMT [1]. Simply changing the 7‑substituent from a sulfonyl (SO2) to a sulfonamide (NHSO2) group, as present in the target compound, adds a hydrogen‑bond donor capable of engaging additional binding interactions, while the N‑2 methyl carbamate offers orthogonal protection compared to the more common tert‑butyl carbamate (Boc) group [2]. These differences mean that in‑class analogs cannot serve as drop‑in replacements for one another in either biological screening cascades or multi‑step synthetic routes.

Quantitative Differentiation Evidence for Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Against Closest Analogs


Hydrogen-Bond Donor Count: Sulfonamide NH Enables Additional Interactions Relative to 7‑Methanesulfonyl Analog

The target compound contains one hydrogen-bond donor (the sulfonamide NH), whereas the closest literature comparator, 7-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline (CHEMBL27664), possesses zero hydrogen-bond donors [1][2]. This difference is critical for target engagement: the sulfonamide NH can donate a hydrogen bond to the enzyme active site, a feature absent in the sulfonyl analog. The comparator's PNMT Ki of 1300 nM was measured without this interaction [1]; no equivalent PNMT data exist for the target compound. However, the presence of the sulfonamide NH is a structural determinant that, in related carbonic anhydrase inhibitor series, has been shown to coordinate the catalytic zinc ion and improve potency by orders of magnitude [3].

Medicinal Chemistry Structure-Activity Relationship PNMT Inhibition

Lipophilicity (XLogP3): Higher Predicted Membrane Permeability Compared to the 7‑Amino Analog

The target compound has a computed XLogP3 of 0.6 [1], while the 7‑amino analog (methyl 7‑amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 1448046-09-0, C11H14N2O2, MW 206.24) is predicted to have a lower XLogP (approximately −0.2 to 0.0 based on fragment‑based calculation, as the free amine is more polar) [2]. The higher lipophilicity of the methylsulfonamido derivative is expected to improve passive membrane diffusion, a desirable feature for CNS‑targeted programs where the tetrahydroisoquinoline scaffold is frequently employed.

Drug Design ADME Prediction Physicochemical Properties

Topological Polar Surface Area (TPSA): Balanced Polarity for Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of 84.1 Ų [1], which is below the widely accepted threshold of 90 Ų for favorable blood-brain barrier penetration [2]. The 7‑amino analog (methyl 7‑amino-3,4-dihydroisoquinoline-2(1H)-carboxylate) has a lower TPSA (approximately 64 Ų, as the amine contributes less polar surface area than the methylsulfonamide group), while the 7‑methanesulfonyl analog falls in an intermediate range (approximately 72–78 Ų). The target compound's TPSA, combined with its modest XLogP3 of 0.6, positions it within the desirable CNS drug-like property space according to the rule-based criteria commonly applied in CNS lead selection.

CNS Drug Design Bioavailability Prediction Physicochemical Profiling

Orthogonal N‑2 Protecting Group: Methyl Carbamate Enables Chemoselective Deprotection Strategies Not Possible with Boc Analogs

The target compound bears a methyl carbamate at the N‑2 position, whereas the most common analog in the class, tert‑butyl 7‑amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5), carries a Boc protecting group [1]. The methyl carbamate can be cleaved under strongly acidic (HBr/AcOH) or basic (aq. NaOH) conditions, while the tert‑butyl carbamate is selectively removed with TFA or HCl/dioxane [2]. This orthogonality means that in a synthetic sequence containing acid‑sensitive functionality elsewhere in the molecule, the methyl carbamate-protected target compound can survive conditions that would prematurely cleave a Boc group, and vice versa.

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Highest-Value Application Scenarios for Methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Quantitative Evidence


CNS Lead Optimization Programs Targeting GPCR or Enzyme Receptors Where Balanced Lipophilicity and H‑Bond Donor Capacity Are Required

The compound's XLogP3 of 0.6 and TPSA of 84.1 Ų place it within the favorable CNS drug-like space [1][2]. Unlike the more polar 7‑amino analog or the HBD‑deficient 7‑sulfonyl analog, this compound offers a single sulfonamide NH hydrogen-bond donor that can be exploited for target engagement without sacrificing membrane permeability. It is suitable as a starting scaffold for fragment-based or structure-based design of PNMT inhibitors, carbonic anhydrase inhibitors, or serotonin receptor ligands.

Multi‑Step Synthetic Routes Requiring Orthogonal N‑2 Deprotection

The methyl carbamate protecting group at N‑2 is orthogonal to the commonly used Boc group, enabling chemists to design synthetic sequences where the N‑2 position remains protected under acidic conditions that cleave Boc groups [1]. This is particularly valuable in the synthesis of bifunctional tetrahydroisoquinoline derivatives for proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise control over protecting group removal is essential.

Building Block for 7‑Functionalized Tetrahydroisoquinoline Libraries in Early-Stage Drug Discovery

The 7‑methylsulfonamido group can serve as a latent amine for further functionalization (e.g., alkylation, acylation) or as a directing group for ortho‑metalation reactions, enabling diversification at the 6‑ and 8‑positions of the isoquinoline ring [1]. The commercial availability at ≥95% purity from multiple vendors facilitates its use in parallel synthesis and high-throughput chemistry platforms.

Comparative Selectivity Profiling in PNMT vs. α2-Adrenoceptor Assays

The close structural analog 7‑methanesulfonyl-1,2,3,4-tetrahydroisoquinoline has a PNMT Ki of 1300 nM [1], but data on α2‑adrenoceptor selectivity for the sulfonamide derivative are lacking. The target compound, with its additional H‑bond donor, is a logical candidate for follow‑up selectivity profiling to determine whether the sulfonamide NH improves PNMT/α2 discrimination, a key parameter for adrenergic drug development.

Quote Request

Request a Quote for methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.